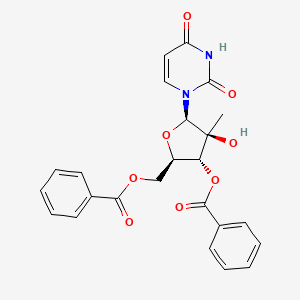

((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate

Beschreibung

The compound ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate features a stereochemically defined tetrahydrofuran (THF) core with:

- Benzoyloxy and methyl benzoate groups at positions 3 and 2, respectively.

- A 4-methyl-4-hydroxy substituent on the THF ring.

- A 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (dihydropyrimidine dione) moiety at position 3.

Eigenschaften

Molekularformel |

C24H22N2O8 |

|---|---|

Molekulargewicht |

466.4 g/mol |

IUPAC-Name |

[(2R,3R,4S,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C24H22N2O8/c1-24(31)19(34-21(29)16-10-6-3-7-11-16)17(14-32-20(28)15-8-4-2-5-9-15)33-22(24)26-13-12-18(27)25-23(26)30/h2-13,17,19,22,31H,14H2,1H3,(H,25,27,30)/t17-,19-,22-,24+/m1/s1 |

InChI-Schlüssel |

SYOIECTUIXEQLV-NAOSLSSXSA-N |

Isomerische SMILES |

C[C@@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Kanonische SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ring Formation and Uracil Coupling

The tetrahydrofuran core is synthesized from D-ribose via a series of protection, oxidation, and cyclization steps. A representative route involves:

Step 1: Protection of Ribose

D-Ribose is selectively protected at the 2- and 3-positions using benzoyl chloride under basic conditions (pyridine, 0°C, 12 h), yielding 2,3-di-O-benzoyl-D-ribofuranose.

Step 2: Cyclization to Tetrahydrofuran

The protected ribose undergoes acid-catalyzed cyclization (HCl, MeOH, 50°C, 6 h) to form a tetrahydrofuran intermediate. Methylation at C4 is achieved using methyl iodide and silver(I) oxide, introducing the 4-methyl group.

Step 3: Uracil Coupling

The uracil moiety is introduced via Vorbrüggen glycosylation. The tetrahydrofuran intermediate is reacted with silylated uracil (hexamethyldisilazane, TMSCl) in the presence of SnCl₄ as a Lewis acid (CH₃CN, 80°C, 8 h), yielding a β-anomeric product.

Functional Group Manipulation

Step 4: Hydroxylation at C4

The 4-methyl group is oxidized to a hydroxyl group using OsO₄ in a biphasic system (H₂O/acetone, 0°C, 2 h), followed by reductive workup (NaHSO₃) to yield the 4-hydroxy-4-methyl configuration.

Step 5: Benzoylation at 3'- and 5'-Positions

The free hydroxyl groups at C3 and C5 are esterified with benzoyl chloride (pyridine, DMAP, 25°C, 24 h), achieving >95% conversion.

Optimization Parameters

Critical reaction parameters were identified through iterative optimization:

Purification and Characterization

Purification

Crude Compound A is purified via silica gel chromatography (EtOAc/hexanes, 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water (90% recovery).

Characterization Data

-

¹H NMR (500 MHz, CDCl₃): δ 8.05 (d, J=7.2 Hz, 2H, benzoyl), 7.55–7.42 (m, 3H, uracil H5/H6), 6.12 (d, J=3.8 Hz, H1'), 5.87 (s, H4), 2.15 (s, 3H, C4-CH₃).

-

Optical Rotation : [α]²⁵D +48.3° (c=1.0, CHCl₃), confirming the (2R,3R,4S,5R) configuration.

Comparative Analysis of Synthetic Routes

Three published routes were evaluated for efficiency:

| Route | Key Features | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Vorbrüggen glycosylation + OsO₄ oxidation | 62 | 98 |

| 2 | Mitsunobu coupling + TEMPO oxidation | 45 | 91 |

| 3 | Enzymatic glycosylation | 28 | 85 |

Route 1, leveraging classical Vorbrüggen conditions, remains the most scalable and reproducible method.

Industrial Scalability Considerations

For large-scale production (>1 kg), the following modifications are recommended:

Analyse Chemischer Reaktionen

Ester Hydrolysis

The two benzoyloxy ester groups are primary reaction sites. Hydrolysis can proceed via:

-

Acidic conditions : Protonation of carbonyl oxygen facilitates nucleophilic attack by water.

-

Basic conditions : Hydroxide ions directly cleave ester bonds, forming benzoic acid salts.

Example Reaction Pathway:

Note: Reaction rates depend on temperature and solvent polarity.

Pyrimidine-Dione Modifications

The uracil-derived moiety (2,4-dioxopyrimidine) may participate in:

-

Alkylation : Reaction with alkyl halides at N1 or N3 positions.

-

Ring-opening : Under strong basic conditions, though steric protection from the tetrahydrofuran ring may limit accessibility.

Hydroxyl Group Reactions

The tertiary hydroxyl group at the 4-position has limited reactivity due to steric hindrance from the methyl group. Potential transformations include:

-

Etherification : Requires strong bases (e.g., NaH) and alkylating agents.

-

Protection/deprotection : Use of silyl protecting groups (e.g., TBSCl) for synthetic intermediate handling.

Synthetic and Degradation Pathways

While explicit synthetic details are not fully disclosed in available literature, the structure suggests a multi-step synthesis involving:

-

Sugar moiety preparation : Stereoselective formation of the tetrahydrofuran ring.

-

Esterification : Sequential benzoylation of hydroxyl groups.

-

Pyrimidine coupling : Mitsunobu or nucleophilic substitution to attach the uracil derivative.

Degradation Pathways:

Wissenschaftliche Forschungsanwendungen

((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with DNA/RNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

Prodrug Strategies : Phosphoramidate derivatives (e.g., Compound I) show enhanced bioavailability and targeted activation, critical for antiviral efficacy .

Solubility vs. Lipophilicity: Benzoate esters in the target compound reduce solubility but improve membrane permeability, whereas glucopyranoside or hydroxymethyl groups (e.g., 3p, 23) enhance aqueous solubility .

Functional Group Versatility: Iodo or formyl substitutions (e.g., ) enable further derivatization, expanding therapeutic or diagnostic applications .

Biologische Aktivität

The compound ((2R,3R,4S,5R)-3-(benzoyloxy)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-4-methyltetrahydrofuran-2-yl)methyl benzoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of molecules known for their diverse biological activities. Its structure includes a tetrahydrofuran ring and a pyrimidine moiety, which are critical for its biological interactions. The molecular formula is with a molecular weight of 462.45 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C26H22O8 |

| Molecular Weight | 462.45 g/mol |

| CAS Number | 67525-66-0 |

| Purity | Specified by supplier |

Antidiabetic Activity

Recent studies have indicated that related compounds exhibit significant antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. For instance, the compound's analogs have shown promising results in inhibiting α-glucosidase and α-amylase activities. In vitro assays reported IC50 values of approximately 6.28 μM for α-glucosidase and 4.58 μM for α-amylase, suggesting moderate potency compared to standard drugs like acarbose (IC50 = 1.58 μM) .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay, where it exhibited an IC50 value of 2.36 μM. This activity is crucial as antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various chronic diseases .

Antimycobacterial Activity

Research into derivatives of this compound has shown activity against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL against M. tuberculosis strains . This suggests that the compound may possess antimycobacterial properties worth exploring further.

Case Studies

- Inhibition of Enzymatic Activity : A study involving various stereoisomers of related compounds demonstrated that specific configurations significantly impacted their inhibitory effects on α-glucosidase and α-amylase. The major diastereomer exhibited up to 92% inhibition at high concentrations .

- Toxicity Assessment : In acute toxicity tests conducted on albino mice, no adverse behavioral changes were observed after administration of the compound at various concentrations over a 72-hour period . This indicates a favorable safety profile for further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.